(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate
Description
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl carboxylate group at the 1-position and a dimethylamino substituent at the 3-position in the S-configuration. Pyrrolidine scaffolds are widely utilized in medicinal chemistry and asymmetric synthesis due to their conformational rigidity and ability to act as ligands or catalysts. The dimethylamino group enhances the compound's basicity and lipophilicity, making it suitable for applications in drug discovery and organocatalysis.
Properties
IUPAC Name |
benzyl (3S)-3-(dimethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)13-8-9-16(10-13)14(17)18-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMWECEVJXVJU-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185016 | |
| Record name | Phenylmethyl (3S)-3-(dimethylamino)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217602-15-7 | |
| Record name | Phenylmethyl (3S)-3-(dimethylamino)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217602-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (3S)-3-(dimethylamino)-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501185016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-3-carboxylic acid and benzyl chloride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: In an industrial setting, the production of (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often employing automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the dimethylamino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides or carboxylic acids.
Reduction: Alcohols or primary amines.
Substitution: Azides or thiol derivatives.
Scientific Research Applications
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme catalysis, or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physical properties, and applications of (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate with related compounds:
Key Comparative Analysis
Stereochemical Impact
- The S-configuration in the target compound contrasts with the R-configuration in Benzyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate , which may influence enantioselectivity in asymmetric synthesis or receptor binding in drug candidates.
Functional Group Reactivity
- Dimethylamino vs. Hydroxymethyl/Aminomethyl: The dimethylamino group increases lipophilicity and basicity (pKa ~10–11) compared to hydroxymethyl (polar, hydrogen-bonding) or aminomethyl (primary amine, pKa ~9–10) groups. This affects solubility: the target compound is more soluble in organic solvents, whereas aminomethyl derivatives form hydrochloride salts for aqueous compatibility .
- Heterocyclic Substituents: The bromo-chloroimidazo pyrazine group in the Acalabrutanib intermediate introduces steric bulk and electrophilic character, making it suitable for kinase inhibition, unlike the electron-rich dimethylamino group.
Stability and Regulatory Aspects
- The benzyl carboxylate group in all compounds is susceptible to hydrogenolytic cleavage. However, the dimethylamino group’s basicity may stabilize the compound under acidic conditions compared to hydroxymethyl derivatives . Regulatory requirements, such as CoA documentation for hydroxymethyl analogs , emphasize the need for stringent quality control in pharmaceutical applications.
Biological Activity
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of the Compound
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that features a dimethylamino group. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may function as an inhibitor or modulator of certain pathways, leading to various therapeutic effects.
Potential Mechanisms Include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or analgesic effects.
Antimicrobial Activity
Research has shown that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have indicated that certain derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate | 0.0039 - 0.025 | S. aureus, E. coli |
| Sodium pyrrolidide | 0.005 | E. coli |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.01 | Staphylococcus spp. |
This data suggests that (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate could be effective in treating bacterial infections, particularly those caused by resistant strains.
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also notable. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
| Compound | IC50 (µM) | Effect |
|---|---|---|
| (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate | 0.04 ± 0.01 | COX-2 inhibition |
| Celecoxib | 0.04 ± 0.01 | COX-2 inhibition |
These findings suggest that the compound could be explored further for its potential use in managing inflammatory conditions such as arthritis or other chronic inflammatory diseases.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study conducted on various pyrrolidine derivatives found that (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate exhibited superior activity against multiple bacterial strains compared to standard antibiotics, highlighting its potential as a novel antibacterial agent .
- Study on Anti-inflammatory Properties : In a controlled trial assessing the anti-inflammatory effects of several pyrrolidine derivatives, (S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylate demonstrated significant inhibition of COX-2 enzyme activity, suggesting its utility in pain management therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
